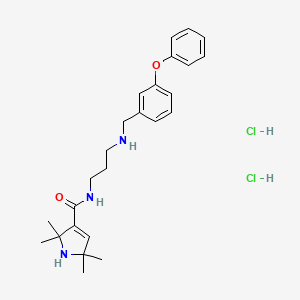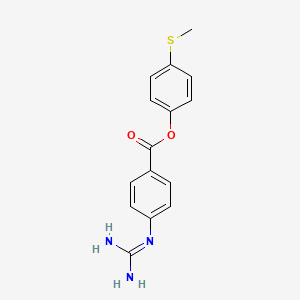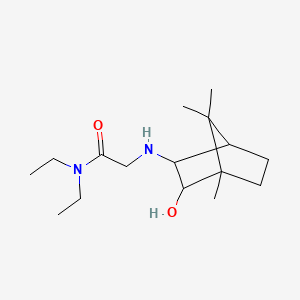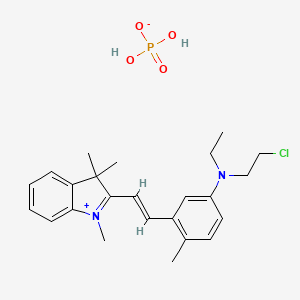
2-(2-(4-((2-Chloroethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-[4-[ethyl(2-chloroethyl)amino]-2-methylphenyl]vinyl]-1,3,3-trimethyl-3H-indole involves several steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 2-chloroethylamine and 2-methylphenylvinyl.
Reaction Conditions: The reaction typically occurs under controlled temperature and pressure conditions, with the use of appropriate solvents and catalysts to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification methods and quality control measures is essential to meet industry standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: Substitution reactions involve the replacement of specific functional groups within the compound, resulting in the formation of new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum oxide (PtO2) are employed to facilitate various reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with different functional groups, while substitution reactions can produce a wide range of substituted compounds.
Chemistry:
Synthesis of Derivatives:
Catalysis: It serves as a catalyst or catalyst precursor in certain chemical reactions.
Biology:
Biological Studies: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine:
Pharmaceutical Research: Researchers investigate the compound for its potential therapeutic properties, including its use as a lead compound for drug development.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Manufacturing: It plays a role in the production of various chemicals and intermediates used in industrial processes.
Mechanism of Action
The mechanism of action of 2-[2-[4-[ethyl(2-chloroethyl)amino]-2-methylphenyl]vinyl]-1,3,3-trimethyl-3H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 2-[2-[4-[ethyl(2-chloroethyl)amino]-2-methylphenyl]vinyl]-1,3,3-trimethyl-3H-indole
- 2-[2-[4-[ethyl(2-chloroethyl)amino]-2-methylphenyl]vinyl]-1,3,3-trimethyl-3H-indole
Uniqueness: The uniqueness of EINECS 281-427-1 lies in its specific chemical structure, which imparts distinct properties and reactivity
Properties
CAS No. |
83949-67-1 |
|---|---|
Molecular Formula |
C24H30ClN2.H2O4P C24H32ClN2O4P |
Molecular Weight |
478.9 g/mol |
IUPAC Name |
N-(2-chloroethyl)-N-ethyl-4-methyl-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;dihydrogen phosphate |
InChI |
InChI=1S/C24H30ClN2.H3O4P/c1-6-27(16-15-25)20-13-11-18(2)19(17-20)12-14-23-24(3,4)21-9-7-8-10-22(21)26(23)5;1-5(2,3)4/h7-14,17H,6,15-16H2,1-5H3;(H3,1,2,3,4)/q+1;/p-1/b14-12+; |
InChI Key |
JRECDKXJQNOKNT-UNGNXWFZSA-M |
Isomeric SMILES |
CCN(CCCl)C1=CC(=C(C=C1)C)/C=C/C2=[N+](C3=CC=CC=C3C2(C)C)C.OP(=O)(O)[O-] |
Canonical SMILES |
CCN(CCCl)C1=CC(=C(C=C1)C)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C.OP(=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


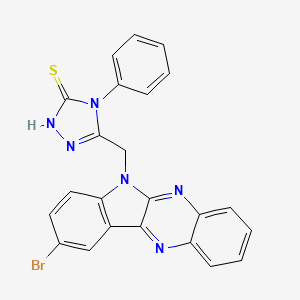

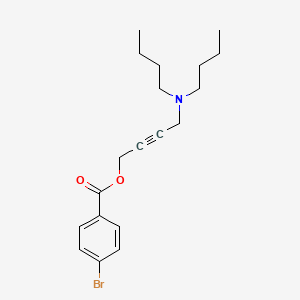
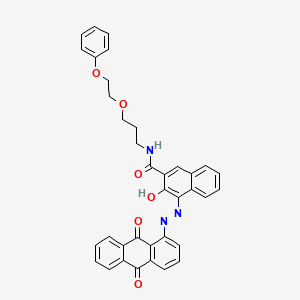
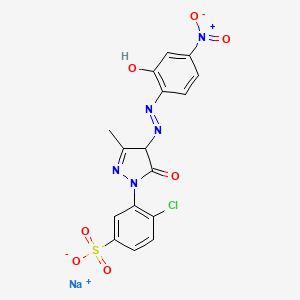
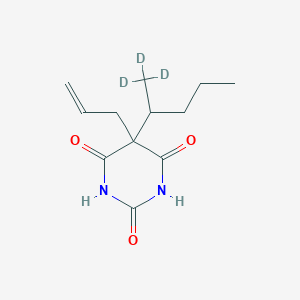
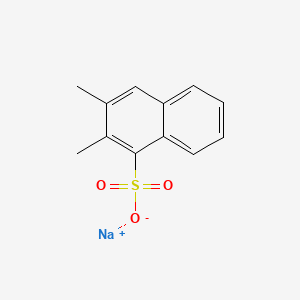
![4-[2-[3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)pyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;sulfuric acid](/img/structure/B12718507.png)

